2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
Description
The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core fused with a 1,2,4-oxadiazole ring via a thioether linkage. The quinazolinone moiety is substituted with a phenethyl group at position 3, while the oxadiazole ring incorporates a 2,4-dimethoxyphenyl substituent. The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in drug design . The thioether bridge may modulate lipophilicity and redox properties, critical for bioavailability and target engagement.
Propriétés
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-33-19-12-13-21(23(16-19)34-2)25-29-24(35-30-25)17-36-27-28-22-11-7-6-10-20(22)26(32)31(27)15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUWEFPPBLDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, summarizing key findings from recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.48 g/mol. The structure contains a quinazoline core linked to a 1,2,4-oxadiazole moiety and a thioether group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds derived from 1,3,4-oxadiazoles have shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.5 to 8 μg/mL, indicating potent activity against tested pathogens .
Comparative Antimicrobial Activity
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Gram-positive |
| Compound B | 1.0 | Gram-negative |
| Compound C | 8.0 | Fungal |
Anticancer Activity
The anticancer properties of the compound have been explored in vitro against several cancer cell lines including prostate cancer (PC3), colorectal cancer (HCT-116), and breast cancer (MCF7). Notably, compounds related to oxadiazoles have demonstrated varying degrees of cytotoxicity with IC50 values often below 25 μM for effective derivatives .
In Vitro Anticancer Activity Results
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| PC3 | 20 | 4l |
| HCT-116 | 15 | 5a |
| MCF7 | 10 | 5c |
These results indicate that the oxadiazole derivatives can effectively inhibit cancer cell proliferation, suggesting potential for further development as anticancer agents.
The biological activities of oxadiazole derivatives are attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit enzymes such as butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Targeting Cellular Pathways : The anticancer effects may involve targeting pathways related to cell proliferation and survival, including EGFR and VEGF signaling pathways .
Case Studies
Several case studies highlight the efficacy of these compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited broad-spectrum antibacterial activity with specific focus on their action against resistant strains of bacteria.
- Anticancer Screening : Another study reported that specific derivatives resulted in significant apoptosis in cancer cell lines through caspase activation pathways.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Their Activities
The compound’s structural motifs are shared with several heterocyclic systems reported in the literature. Below is a comparative analysis:
Key Structural and Functional Differences
Core Heterocycles: The quinazolinone core in the target compound distinguishes it from triazoles (e.g., ) and pyrazolones (). Quinazolinones exhibit planar aromatic systems conducive to intercalation or enzyme binding, whereas triazoles offer diverse hydrogen-bonding capabilities . The 1,2,4-oxadiazole ring in the target compound provides rigidity and metabolic resistance compared to thiadiazoles (), which may exhibit higher reactivity due to sulfur’s polarizability .
Substituent Effects: The 2,4-dimethoxyphenyl group on the oxadiazole ring enhances electron-donating properties and solubility compared to non-polar aryl groups in triazole derivatives (). This substitution pattern is linked to improved pharmacokinetics in similar compounds . The phenethyl group on the quinazolinone may enhance membrane permeability, analogous to alkyl chains in bioactive triazoles ().
Biological Activity Trends: 1,2,4-Triazole derivatives () demonstrate broad-spectrum antiviral and anticancer activities, attributed to their ability to chelate metal ions or disrupt enzyme active sites . The target compound’s oxadiazole-thioether moiety could mimic these interactions.
Research Findings and Implications
- Computational Insights : Density functional theory (DFT) methods () could predict the compound’s electronic properties, such as HOMO-LUMO gaps influenced by the dimethoxyphenyl group, critical for redox-mediated bioactivity .
- Crystallographic Data: Tools like SHELX () may resolve the compound’s conformation, particularly the dihedral angle between the quinazolinone and oxadiazole rings, impacting target binding .
- Biological Potential: While direct activity data for the target compound is lacking, structural parallels to triazoles () suggest testable hypotheses for kinase or protease inhibition assays .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
